2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride

Catalog No.
S2821147
CAS No.
1781742-22-0
M.F
C18H23ClN6O
M. Wt
374.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(...

CAS Number

1781742-22-0

Product Name

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride

Molecular Formula

C18H23ClN6O

Molecular Weight

374.87

InChI

InChI=1S/C18H22N6O.ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);1H/t14-;/m1./s1

InChI Key

NBKRZGHHBBHLOQ-PFEQFJNWSA-N

SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl

solubility

not available

2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride is a complex organic compound with the molecular formula C18H23ClN6O and a molecular weight of approximately 374.9 g/mol. This compound features a unique structural arrangement that includes a pyrimidine ring, a pyrazole moiety, and an aminobutyl group. The presence of these functional groups contributes to its potential biological activity and therapeutic applications, particularly in the field of medicinal chemistry.

CRT0066101(hydrochloride) acts as a potent inhibitor of PKD enzymes by competitively binding to the ATP-binding pocket []. This binding disrupts the ability of PKDs to bind ATP, a crucial step for their enzymatic activity. Consequently, CRT0066101 disrupts PKD-mediated signaling pathways, potentially leading to altered cell behavior. Studies suggest that this inhibition might have anti-cancer effects by affecting cell proliferation and survival [].

CRT0066101(hydrochloride) is intended for research use only and should not be used in humans or animals [, , ]. Information on specific hazards associated with the compound is limited. However, as with most research chemicals, it is advisable to handle CRT0066101(hydrochloride) with appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

Function:

CRT0066101(hydrochloride) is a small molecule inhibitor that targets two key enzymes involved in cellular signaling: Protein Kinase D (PKD) and PIM2 kinase.

  • PKD inhibition: CRT0066101(hydrochloride) acts as a potent inhibitor of all three PKD isoforms (PKD1, PKD2, and PKD3) with exceptional selectivity. Studies have shown IC50 values (half maximal inhibitory concentration) of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively []. This indicates that CRT0066101(hydrochloride) effectively blocks the activity of all PKD isoforms at very low concentrations.
  • PIM2 inhibition: While primarily known for its PKD inhibition, CRT0066101(hydrochloride) also exhibits inhibitory activity against PIM2 kinase, although to a lesser extent than PKD. The reported IC50 value for PIM2 inhibition is approximately 135.7 nM [].

Research Applications:

Due to its potent PKD and PIM2 inhibitory properties, CRT0066101(hydrochloride) holds promise for various research applications, including:

  • Cancer research: PKD and PIM2 play roles in cancer cell proliferation, survival, and metastasis []. Studies suggest that CRT0066101(hydrochloride) may have potential as an anti-cancer therapeutic agent by inhibiting these pathways [].
  • Understanding PKD and PIM2 signaling: CRT0066101(hydrochloride) can be a valuable tool for researchers to study the specific functions of PKD and PIM2 in various cellular processes. By observing the effects of CRT0066101(hydrochloride) on different cellular activities, researchers can gain a deeper understanding of the roles these enzymes play in different biological contexts.
  • Developing new therapeutic strategies: The high potency and selectivity of CRT0066101(hydrochloride) make it a promising candidate for the development of novel therapeutic strategies targeting PKD and PIM2-related diseases.
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  • Coupling Reactions: These intermediates are then coupled using amination and condensation reactions.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for research or therapeutic use.
  • Industrial production may utilize automated reactors and continuous flow processes to enhance yield and purity.

    Research indicates that 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride exhibits significant biological activities. Notably, it acts as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. For example, it has demonstrated the ability to inhibit p21-activated kinases (PAKs), which affects cell motility and proliferation in cancer cells. Additionally, its structural components suggest potential interactions with receptors involved in inflammatory responses.

    2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride has potential applications in various fields:

    • Medicinal Chemistry: It may serve as a lead compound for developing new kinase inhibitors targeting cancer therapies.
    • Biochemical Research: The compound can be used to study cellular signaling pathways and their implications in disease mechanisms.
    • Pharmaceutical Development: Its unique structure may lead to novel drug formulations aimed at treating inflammatory conditions or cancers.

    Interaction studies have revealed that this compound can modulate signaling pathways associated with cell growth and survival. For instance, it has been shown to inhibit PAK phosphorylation in certain cancer cell lines, suggesting that it could alter cellular behavior by disrupting normal signaling cascades. Further studies are warranted to elucidate its mechanisms of action and identify additional biological targets.

    Several compounds share structural similarities with 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride, each exhibiting unique properties:

    Compound NameStructure FeaturesBiological Activity
    OSU-03012Pyrazole derivativePAK inhibitor
    Pyridopyrimidine derivativesMultiple nitrogen heterocyclesKinase inhibitors
    5-(3-chloro-4-methoxyphenyl)-3-methylpyrazolePyrazole with methoxy substitutionAnti-inflammatory effects

    These compounds illustrate the diversity within the pyrazole and pyrimidine classes while highlighting the unique aspects of 2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)phenol;hydrochloride, particularly its specific amino substituents that may influence its biological activity and therapeutic potential.

    Dates

    Last modified: 04-14-2024

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